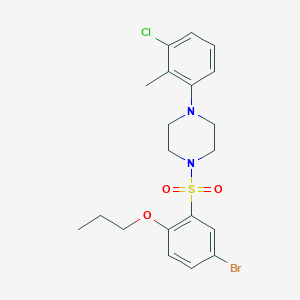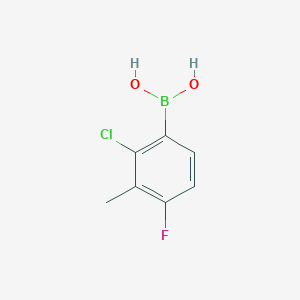
(2-Chloro-4-fluoro-3-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” is a type of organoborane compound. Organoborane compounds are widely used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, Suzuki-Miyaura coupling is a common method used for the synthesis of boronic acids .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-fluoro-3-methylphenyl)boronic acid”, are often used in cross-coupling reactions such as the Suzuki-Miyaura coupling . They can also be involved in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .科学的研究の応用
Suzuki–Miyaura Coupling
(a.k.a. Boron Reagents for Cross-Coupling): The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (e.g., aryl chlorides, bromides, triflates). Here’s why “(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” shines in this context:
- Transmetalation : Rapid transmetalation with palladium(II) complexes facilitates the formation of new C–C bonds .
Fluorescent Sensors
(a.k.a. Sensing Applications): Boronic acids exhibit interesting properties for sensing applications. For instance, a fluorescent sensor combining boronic acid and pyrene has been used to detect catechol and its amino derivatives (such as dopamine, DOPA, and DOPAC) .
Protodeboronation
(a.k.a. Boronic Acid Derivatives in Synthesis): Protodeboronation involves the removal of a boron group from a boronic ester. This process has been harnessed for the synthesis of complex molecules. For example:
作用機序
Target of Action
The primary target of the compound (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The (2-Chloro-4-fluoro-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, (2-Chloro-4-fluoro-3-methylphenyl)boronic acid) transfers the organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction, which is widely used in organic chemistry for the synthesis of a wide range of products . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of (2-Chloro-4-fluoro-3-methylphenyl)boronic acid.
Result of Action
The result of the action of (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of (2-Chloro-4-fluoro-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids . Additionally, the presence of a palladium catalyst is crucial for the compound to exert its action in the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
将来の方向性
Borinic acids, a subclass of organoborane compounds, have been gaining attention in recent years due to their unique properties and reactivities. They have been used in cross-coupling reactions, as bioactive compounds, and for their propensity to coordinate alcohols, diols, amino alcohols, etc . This suggests that there could be potential future research directions for “(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” and similar compounds.
特性
IUPAC Name |
(2-chloro-4-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKBOVSTTMEOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

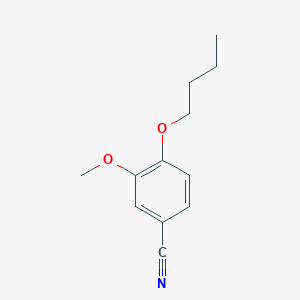
![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2706902.png)
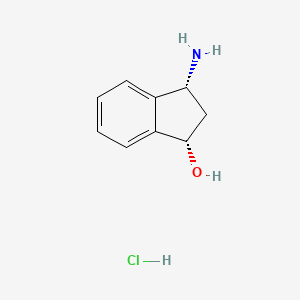
![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)
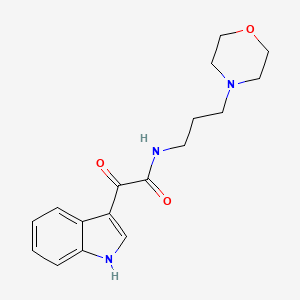
![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)
![methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate](/img/structure/B2706912.png)
![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B2706914.png)
![3-[[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2706916.png)
![N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2706919.png)
